molecular formula C9H13Cl2NO B1455326 4-Chlorophenylalaninol Hydrochloride CAS No. 1379971-06-8

4-Chlorophenylalaninol Hydrochloride

Cat. No.: B1455326
CAS No.: 1379971-06-8
M. Wt: 222.11 g/mol
InChI Key: VLDWUIKCXWULET-UHFFFAOYSA-N
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Description

4-Chlorophenylalaninol Hydrochloride is a chemical compound with the CAS Number: 1379971-06-8. It has a molecular weight of 222.11 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(4-chlorophenyl)-1-propanol hydrochloride . The InChI code for the compound is 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature of +4°C .

Scientific Research Applications

  • Chemical Model for Phenylketonuria : 4-Chlorophenylalaninol Hydrochloride, as p-Chlorophenylalanine, has been used to simulate phenylketonuria in rats. This inhibitor, when combined with phenylalanine, leads to a significant increase in blood and tissue phenylalanine without an increase in tyrosine, mimicking the amino acid imbalance seen in human phenylketonuria (Lipton et al., 1967).

  • Insomnia Research : In research on insomnia, para-chlorophenylalanine, an inhibitor of serotonin biosynthesis, was found to cause total insomnia in cats. This insomnia was reversible upon microinjection of L-5-hydroxytryptophan in the anterior hypothalamus, suggesting a potential neurohormonal action of serotonin in sleep regulation (Denoyer et al., 1989).

  • Serotonin Depletion and Sleep : A study explored the role of serotonin (5-HT) in sleep and wakefulness, particularly focusing on the effects of para-chlorophenylalanine. The study found that serotonin depletion caused by this compound led to more time awake, but this was likely confounded by hypothermia, highlighting the importance of temperature control in serotonin depletion experiments (Murray et al., 2015).

  • Effect on Locomotor Activity : The compound has been studied for its effects on spontaneous locomotor activity in rats. It was observed to induce significant increases in locomotor activity, which could be reversed by 5-hydroxytryptophan, a precursor of serotonin. This suggests a role of serotonin in modulating arousal thresholds (Fibiger & Campbell, 1971).

  • Inhibition of Tryptophan Hydroxylase : Another research paper discussed the mechanism by which p-chlorophenylalanine depletes rat brain serotonin, focusing on its inhibition of tryptophan hydroxylase. This enzyme inhibition was correlated with and assumed responsible for brain serotonin depletion (Jéquier et al., 1967).

  • Inhibition of Hydroxylases in vivo : The compound was also studied for its role in inhibiting hydroxylases in vivo. It was found that the inhibition of rat liver phenylalanine 4-hydroxylase by p-chlorophenylalanine was reduced upon administration of cycloheximide, indicating a complex interaction mechanism (Gal & Millard, 1971).

Biochemical Analysis

Biochemical Properties

4-Chlorophenylalaninol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. This compound inhibits the activity of tryptophan hydroxylase, leading to a decrease in serotonin levels . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete serotonin levels in the brain by inhibiting tryptophan hydroxylase . This depletion affects various cellular processes, including neurotransmission and mood regulation. Furthermore, this compound impacts gene expression by altering the expression levels of tryptophan hydroxylase and other related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis . This inhibition leads to a cascade of effects on cellular signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, further modulating biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to sustained inhibition of tryptophan hydroxylase and prolonged depletion of serotonin levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan hydroxylase and reduces serotonin levels without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and matrix metalloproteinases, influencing the synthesis and degradation of various biomolecules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and pharmacological studies.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in serotonin synthesis and other biochemical pathways . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s overall impact on cellular function.

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDWUIKCXWULET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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